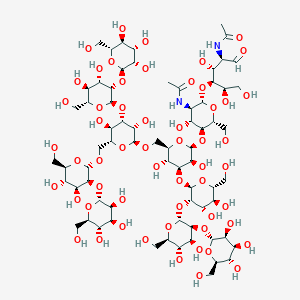
Ethyl-5-Amino-4-(4-bromphenyl)isoxazol-3-carboxylat
Übersicht
Beschreibung
Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C12H11BrN2O3. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological systems and pathways.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate typically involves the reaction of 4-bromophenylhydrazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like iron and hydrochloric acid or tin and hydrochloric acid.
Substitution: Using nucleophiles such as sodium iodide or potassium fluoride.
Major Products Formed:
Oxidation: Formation of Ethyl 5-nitro-4-(4-bromophenyl)isoxazole-3-carboxylate.
Reduction: Formation of Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate (amine).
Substitution: Formation of Ethyl 5-amino-4-(4-iodophenyl)isoxazole-3-carboxylate (iodo-substituted).
Wirkmechanismus
Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate is similar to other isoxazole derivatives, such as Ethyl 5-amino-4-(4-methoxyphenyl)isoxazole-3-carboxylate and Ethyl 5-amino-4-(4-chlorophenyl)isoxazole-3-carboxylate. its unique bromine atom imparts distinct chemical and biological properties, making it valuable for specific applications.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-amino-4-(4-methoxyphenyl)isoxazole-3-carboxylate
Ethyl 5-amino-4-(4-chlorophenyl)isoxazole-3-carboxylate
Ethyl 5-amino-4-(4-fluorophenyl)isoxazole-3-carboxylate
Eigenschaften
IUPAC Name |
ethyl 5-amino-4-(4-bromophenyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c1-2-17-12(16)10-9(11(14)18-15-10)7-3-5-8(13)6-4-7/h3-6H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVCDJIULDZABU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746408 | |
| Record name | Ethyl 5-amino-4-(4-bromophenyl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925007-20-1 | |
| Record name | Ethyl 5-amino-4-(4-bromophenyl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromo-2-fluorophenyl)-7-methoxy-6-(3-(tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrol-6(3H)-yl)propoxy)quinazolin-4-amine](/img/structure/B1512763.png)







![N-[4-(4-Aminobenzyl)phenyl]-5-norbornene-2,3-dicarboximide](/img/structure/B1512785.png)

![(R)-[(Rucl(segphos))2(mu-cl)3][NH2Me2]](/img/structure/B1512787.png)

![2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-benzylmaleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1512790.png)

